Halofantrine is a synthetic phenanthrenemethanol derivative [] classified as an antimalarial drug []. It exhibits potent activity against the malaria parasite, Plasmodium falciparum []. In scientific research, halofantrine serves as a valuable tool for investigating parasite drug resistance mechanisms, studying drug interactions, and exploring novel drug delivery systems to enhance its efficacy and safety.
Halofantrine was first synthesized in the 1970s and is classified under the category of antimalarial drugs. Its structure is characterized by a phenanthrene ring system, which contributes to its pharmacological properties. The compound is often marketed under the trade name Halfan and is administered in tablet form .
The synthesis of halofantrine involves several chemical reactions that typically include the alkylation of phenanthrene derivatives. One method for preparing halofantrine includes the reaction of phenanthrene with appropriate alkylating agents in the presence of a base. This process allows for the introduction of functional groups necessary for its biological activity.
A notable patent describes a specific preparation method involving sodium hydroxide as a catalyst, which facilitates the formation of halofantrine from its precursors . The synthesis can be optimized through various techniques, including high performance liquid chromatography (HPLC) for purification and characterization purposes .
Halofantrine has a complex molecular structure characterized by its phenanthrene backbone. The molecular formula is , and it has a molecular weight of approximately 363.91 g/mol. The structure features several functional groups that are crucial for its antimalarial activity.
The three-dimensional arrangement of atoms in halofantrine can be visualized using computational chemistry software, which helps in understanding its interactions with biological targets.
Halofantrine undergoes various chemical reactions, primarily focusing on its metabolism within biological systems. Upon administration, it is metabolized in the liver to form active metabolites that contribute to its therapeutic effects. Key reactions include oxidation and conjugation processes, which are mediated by cytochrome P450 enzymes.
The stability of halofantrine in aqueous solutions can also be assessed through solubility studies, indicating its potential for formulation into solid dispersions to enhance bioavailability .
Halofantrine exerts its antimalarial effects primarily by interfering with the heme detoxification process in Plasmodium falciparum. The drug accumulates in parasitized red blood cells and inhibits the polymerization of heme into hemozoin, leading to toxic levels of free heme that ultimately kill the parasite.
Pharmacokinetic studies have shown that halofantrine has a long half-life, allowing for sustained action against malaria parasites. Its effectiveness against resistant strains makes it a valuable option in malaria treatment protocols .
Halofantrine exhibits several notable physical and chemical properties:
These properties influence its formulation as well as its pharmacokinetics .
Halofantrine is primarily used in clinical settings for the treatment of malaria, especially in regions where resistance to conventional therapies has emerged. In addition to its therapeutic applications, halofantrine serves as a subject of research aimed at understanding drug resistance mechanisms in malaria parasites.
Furthermore, studies involving halofantrine contribute to the development of new formulations that improve solubility and bioavailability, enhancing patient outcomes .
Halofantrine (C₂₆H₃₀Cl₂F₃NO) is a synthetic phenanthrene methanol derivative belonging to the aryl amino alcohol class of antimalarials, structurally related to quinine and lumefantrine [4] [7]. Its core consists of a trifluoromethyl-substituted phenanthrene scaffold linked to a chiral 1,2-aminoalcohol moiety (specifically, 3-(dibutylamino)-1-propanol). The presence of a chiral center at the propanol carbon results in two enantiomers: (+)-(R)-halofantrine and (−)-(S)-halofantrine. Clinically, halofantrine is administered as a racemic mixture due to significant stereoselective differences in pharmacokinetics. Studies demonstrate that (+)-halofantrine achieves plasma concentrations approximately twice those of the (−)-enantiomer during chronic dosing, attributable to stereoselective metabolism [10]. X-ray crystallography confirms the spatial orientation of the phenanthrene ring system and the extended conformation of the dibutylaminopropanol side chain, which influences its binding to biological targets like heme and plasmepsin [4] [9].
Table 1: Key Structural Features of Halofantrine
Feature | Description |
---|---|
Chemical Class | 9-Phenanthrenemethanol (Aryl amino alcohol) |
Empirical Formula | C₂₆H₃₀Cl₂F₃NO |
Chirality | Chiral center at C1 of propanol side chain; administered as racemate |
Enantiomer Ratio (Plasma) | (+):(−) ≈ 2:1 at steady state |
Key Substituents | 1,3-Dichloro; 6-(trifluoromethyl) on phenanthrene core; N,N-dibutylamino on side chain |
Halofantrine hydrochloride (HCl salt) exhibits pronounced lipophilicity, with an experimentally determined logP of 3.20–3.26 [5]. This contrasts sharply with earlier theoretical estimates (~8.5), highlighting the importance of empirical validation [5] [7]. Solubility studies reveal extreme hydrophobicity:
The compound is photolabile and sensitive to oxidative degradation. Its poor aqueous solubility and high logP contribute to erratic oral absorption, which is significantly enhanced by co-administration with lipids due to lymphatic transport facilitation [9]. Formulation challenges arise from these properties, necessitating lipid-based delivery systems like emulsions or self-nanoemulsifying drug delivery systems (SNEDDS) for improved bioavailability [9].
Table 2: Experimental Physicochemical Properties of Halofantrine HCl
Property | Value | Conditions | Method |
---|---|---|---|
LogP | 3.20 ± 0.04 | n-octanol/water partition | Shake-flask [5] |
Water Solubility | <0.002% w/v | 25°C | Equilibrium solubility |
Methanol Solubility | 0.67% w/v | 25°C | Equilibrium solubility |
pKa | 8.18 ± 0.05 | 40% aqueous methanol | Potentiometric titration |
Thermal Stability | Decomposes >200°C | Solid state | DSC/TGA |
Halofantrine was developed between 1965–1975 by the Walter Reed Army Institute of Research and SRI International via a medicinal chemistry program targeting chloroquine-resistant Plasmodium falciparum [4] [6]. The synthesis involves a multi-step sequence:
Optimization focused on enhancing antimalarial potency while minimizing cross-resistance with quinine or mefloquine. Key modifications included adjusting alkyl chain lengths on the amino group and introducing electron-withdrawing groups (Cl, CF₃) to the phenanthrene ring to improve parasite membrane interaction. The hydrochloride salt form was selected to marginally improve dissolution kinetics despite negligible water solubility [5] [6]. Process chemistry refinements emphasized yield improvement in the final coupling step and purification methods to remove genotoxic impurities from chlorination.
Hepatic metabolism primarily mediated by CYP3A4/3A5 generates the major active metabolite, N-desbutylhalofantrine (desbutylhalofantrine, C₂₂H₂₂Cl₂F₃NO), via oxidative N-dealkylation of one butyl group [3] [9]. This metabolite retains comparable antimalarial activity to the parent compound but exhibits distinct pharmacokinetics:
Minor metabolites include hydroxylated derivatives on the phenanthrene ring or remaining alkyl chains. Crucially, the cardiotoxicity of halofantrine (QT prolongation) is primarily attributed to the parent compound, particularly the (+)-(R)-enantiomer, while the desbutyl metabolite shows reduced hERG channel affinity [9] [10]. Analytical detection of metabolites employs HPLC with chemiluminescence or mass spectrometry, leveraging the native fluorescence of the phenanthrene core for sensitive quantification in plasma [3].
Table 3: Key Metabolites of Halofantrine
Metabolite | Structure | Enzymatic Pathway | Bioactivity |
---|---|---|---|
N-Desbutylhalofantrine | C₂₂H₂₂Cl₂F₃NO (loss of C₄H₈) | CYP3A4/3A5 oxidation | Equipotent antimalarial; reduced cardiotoxicity |
9-Hydroxyhalofantrine | C₂₆H₃₀Cl₂F₃NO₂ (OH at C9) | CYP3A4 oxidation | Inactive (presumed) |
N-Oxide halofantrine | C₂₆H₃₀Cl₂F₃NO₂ | Flavin monooxygenases | Undetermined activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7